2,2'-Bis(2-oxazoline)

Catalog No.
S775549
CAS No.
36697-72-0
M.F
C6H8N2O2
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Bis(2-oxazoline)

CAS Number

36697-72-0

Product Name

2,2'-Bis(2-oxazoline)

IUPAC Name

2-(4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C6H8N2O2/c1-3-9-5(7-1)6-8-2-4-10-6/h1-4H2

InChI Key

KKKKCPPTESQGQH-UHFFFAOYSA-N

SMILES

C1COC(=N1)C2=NCCO2

Canonical SMILES

C1COC(=N1)C2=NCCO2

The exact mass of the compound 2,2'-Bis(2-oxazoline) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137947. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2'-Bis(2-oxazoline) (CAS 36697-72-0), often abbreviated as BOZ or Bi-Ox, is the fundamental unsubstituted bidentate member of the bisoxazoline class. In industrial procurement, it is primarily sourced as a highly reactive, addition-type chain extender for the reactive extrusion of polyesters (PET, PBT, PLA) and polyamides, or as a minimal-steric-footprint ligand for transition-metal catalysis [1]. Unlike condensation extenders, 2,2'-Bis(2-oxazoline) reacts specifically with terminal carboxyl groups via a ring-opening mechanism that generates zero small-molecule by-products, preventing outgassing during melt processing [2]. Supplied typically as a high-purity (>97%) solid, its baseline value proposition lies in its ability to rapidly restore intrinsic viscosity in degraded polymer matrices while strictly maintaining linear polymer topologies, distinguishing it from multifunctional cross-linking agents.

Substituting 2,2'-Bis(2-oxazoline) with generic chain extenders or substituted analogs fundamentally compromises process control and product architecture. In polymer upcycling, replacing it with common bis(epoxides) or diisocyanates introduces unpredictable branching and cross-linking, which alters melt elasticity and ruins the linear rheology required for fiber spinning [1]. If substituted with phenylene-bridged bisoxazolines (like 1,3-phenylenebisoxazoline), buyers must procure significantly higher dosages to achieve inferior viscosity gains due to lower reactivity and poorer coupling efficiency [2]. In catalytic applications, assuming that standard substituted Box or Pybox ligands can act as universal drop-in replacements fails; the minimal steric bulk of the unsubstituted 2,2'-Bis(2-oxazoline) core is strictly required for certain bulky substrate coordinations, where substituted variants yield no product at all [3].

Superior Intrinsic Viscosity Enhancement in Polyamide Melt Processing

When used as a coupling agent for Polyamide 6 (PA6) during melt processing, 2,2'-Bis(2-oxazoline) demonstrates significantly higher reactivity than its phenylene-bridged analog, 2,2'-(1,3-phenylene)bis(2-oxazoline) (MPBO). At optimum dosage, 2,2'-Bis(2-oxazoline) increased the intrinsic viscosity of PA6 from a baseline of 1.632 dL/g to 2.031 dL/g, whereas MPBO only achieved an increase to 1.787 dL/g under identical conditions [1].

Evidence DimensionIntrinsic Viscosity (IV) Increase
Target Compound Data+0.399 dL/g increase (to 2.031 dL/g)
Comparator Or BaselineMPBO (1,3-phenylenebisoxazoline): +0.155 dL/g increase (to 1.787 dL/g)
Quantified Difference2.57x greater increase in intrinsic viscosity compared to the MPBO substitute.
ConditionsMelt processing of PA6 at optimum chain extender dosage.

Enables procurement of a more efficient chain extender that achieves target molecular weights at lower dosages, reducing additive costs in polymer recycling.

Processability Tolerance to Excess Dosing in Polyester Extension

Hydroxyl-addition chain extenders, such as 2,2'-(1,4-phenyl)bis(4H-3,1-benzoxazin-4-one) (BNZ), require strict 1:1 stoichiometric matching with polymer end groups; excessive use results in lower molecular weight polymers. Conversely, 2,2'-Bis(2-oxazoline) is a carboxyl-addition type that allows a wide range of excess dosing. Excess 2,2'-Bis(2-oxazoline) actively scavenges newly generated carboxyl groups formed during the thermal degradation of the melt, maintaining continuous molecular weight growth rather than causing chain termination [1].

Evidence DimensionTolerance to Extender Overdosing
Target Compound DataMaintains molecular weight growth even when dosed in excess.
Comparator Or BaselineBNZ (Hydroxyl-addition extender): Strict 1:1 limit; excess lowers molecular weight.
Quantified DifferenceBroad operational dosing window vs. strict stoichiometric failure limit.
ConditionsMelt processing of polyesters where thermal degradation continuously generates new end groups.

Drastically simplifies industrial extrusion workflows by eliminating the need for perfect stoichiometric precision during additive dosing.

Prevention of Cross-Linking and Branching in Recycled PET

Common industrial chain extenders like bis(epoxides) and diisocyanates react with multiple functional groups, introducing undesirable branching and cross-linking that unpredictably alter melt elasticity. 2,2'-Bis(2-oxazoline) reacts exclusively with carboxyl groups via a ring-opening mechanism, ensuring 100% linear chain extension without generating small-molecule by-products or cross-linked gel fractions [1].

Evidence DimensionResulting Polymer Topology
Target Compound Data100% linear chain extension.
Comparator Or BaselineBis(epoxides) / Diisocyanates: Branched or cross-linked networks.
Quantified DifferenceLinear topology preservation vs. branched/cross-linked topology.
ConditionsReactive extrusion of recycled poly(ethylene terephthalate) (rPET).

Ensures predictable rheological behavior and consistent mechanical properties required for downstream fiber spinning or blow molding operations.

Essential Ligand Efficacy in Sterically Demanding Catalysis

In the nickel-catalyzed enantioselective hydroalkylation of enamides to synthesize chiral alkyl amines, the minimal steric footprint of the ligand is critical. Using diethoxymethylsilane (DEMS) as a hydride source, the unsubstituted 2,2'-Bis(2-oxazoline) (Bi-Ox) successfully yielded the desired enantiomerically enriched products. In direct contrast, bulkier substituted analogs including Box, Pybox, and Phox ligands completely failed to catalyze the reaction, resulting in 0% product yield [1].

Evidence DimensionCatalytic Product Yield
Target Compound DataActive catalytic turnover yielding chiral alkyl amines.
Comparator Or BaselineSubstituted Box, Pybox, and Phox ligands: 0% yield.
Quantified DifferenceActive catalytic turnover vs. complete catalytic failure.
ConditionsNi-catalyzed enantioselective hydroalkylation of enamides at room temperature.

Proves the unsubstituted core is structurally mandatory for specific steric-sensitive catalytic methodologies, making substituted analogs non-viable substitutes.

Reactive Extrusion of Recycled Polyesters (rPET/PLA)

2,2'-Bis(2-oxazoline) is the correct choice for upgrading degraded polyesters where maintaining a strictly linear polymer topology is mandatory. Because it avoids the cross-linking associated with bis(epoxides) and tolerates excess dosing without degrading the polymer matrix, it is highly suited for bottle-to-bottle recycling and fiber spinning workflows [1].

High-Viscosity Polyamide Blow Molding

For industrial processes requiring high melt viscosity, such as blow molding of Polyamide 6 (PA6), this compound provides superior intrinsic viscosity enhancement compared to phenylene-bridged alternatives (MPBO). Procurement of 2,2'-Bis(2-oxazoline) allows manufacturers to achieve target molecular weights at lower additive dosages [2].

Sterically Demanding Enantioselective Catalysis

In pharmaceutical precursor synthesis, specifically the Ni-catalyzed hydroalkylation of enamides to form alpha-alkyl chiral amines, the unsubstituted 2,2'-Bis(2-oxazoline) is strictly required. It should be procured over substituted Box or Pybox ligands when the catalytic mechanism demands a minimal steric footprint to accommodate bulky substrates [3].

XLogP3

-0.2

Other CAS

36697-72-0

Wikipedia

2,2'-Bis(2-oxazoline)

Dates

Last modified: 08-15-2023

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